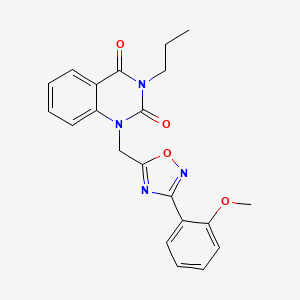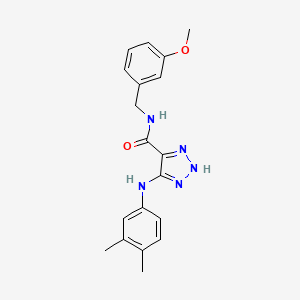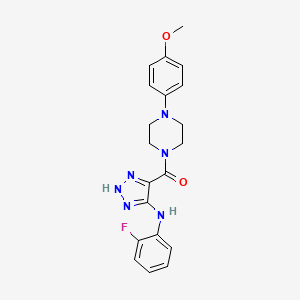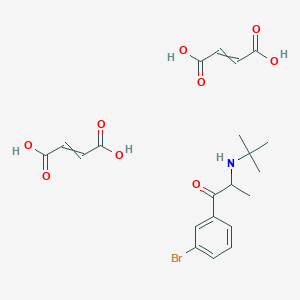
7,7'-propane-1,3-diylbis(8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C15H14Br2N8O4 is a complex organic molecule that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H14Br2N8O4 typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the reaction of boron reagents with halides under mild and functional group-tolerant conditions . The specific reagents and catalysts used can vary, but palladium catalysts are often employed due to their efficiency in facilitating the coupling reactions.
Industrial Production Methods
Industrial production of C15H14Br2N8O4 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance production efficiency.
化学反応の分析
Types of Reactions
C15H14Br2N8O4: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving C15H14Br2N8O4 often require specific reagents and conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or electrophiles like bromine (Br2) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
C15H14Br2N8O4: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes
作用機序
The mechanism by which C15H14Br2N8O4 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the context of its application, such as inhibiting specific enzymes in a biological system or catalyzing reactions in an industrial process .
類似化合物との比較
C15H14Br2N8O4: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with bromine and nitrogen atoms, such as and .
Uniqueness: The presence of specific functional groups and the overall molecular architecture of C15H14Br2N8O4 contribute to its distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be as effective .
特性
分子式 |
C15H14Br2N8O4 |
|---|---|
分子量 |
530.13 g/mol |
IUPAC名 |
8-bromo-7-[3-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)propyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H14Br2N8O4/c1-22-8-6(10(26)20-14(22)28)24(12(16)18-8)4-3-5-25-7-9(19-13(25)17)23(2)15(29)21-11(7)27/h3-5H2,1-2H3,(H,20,26,28)(H,21,27,29) |
InChIキー |
FDLWFASTMYKRSF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCN3C4=C(N=C3Br)N(C(=O)NC4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102991.png)



![N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine](/img/structure/B14103009.png)

![1-(3,4-Dimethoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103022.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103027.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14103028.png)

![2-bromo-4H-thieno[3,2-b]pyrrole](/img/structure/B14103045.png)
![N-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103046.png)
![1-(4-Fluorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103053.png)
![[(1S,3R,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14103076.png)
